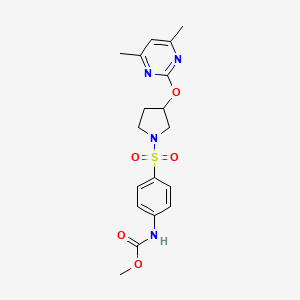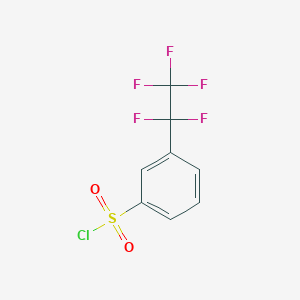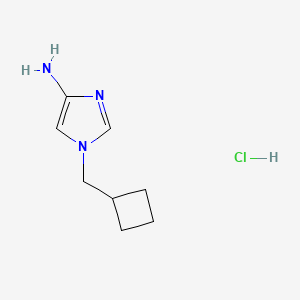![molecular formula C17H19F3N4O B2940994 4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine CAS No. 2202290-42-2](/img/structure/B2940994.png)
4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials such as 4-methylpyrimidine and 6-(trifluoromethyl)pyridine.
Reaction Steps: : The synthesis involves multiple steps, including nucleophilic substitution, oxidation, and cyclization reactions.
Reaction Conditions: : Common conditions include the use of polar solvents like dimethyl sulfoxide (DMSO), bases such as potassium carbonate, and catalysts like palladium on carbon.
Industrial Production Methods
For industrial-scale production, the compound can be synthesized using continuous flow chemistry techniques, which allow for better control over reaction parameters and increased efficiency. Solvents and reagents are carefully chosen to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Sodium borohydride in methanol.
Substitution: : Potassium carbonate in dimethylformamide (DMF).
Major Products
Oxidation: : Yields alcohols and ketones.
Reduction: : Yields primary or secondary amines.
Substitution: : Yields various substituted pyrimidines and pyridines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: : Used as a building block for more complex chemical structures.
Catalysis: : Serves as a ligand in catalytic systems.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes.
Cell Signaling: : Studied for its effects on cellular pathways and signal transduction.
Medicine
Drug Development: : Explored as a potential lead compound for developing new pharmaceuticals.
Industry
Material Science: : Used in the development of new materials with unique properties.
Mecanismo De Acción
4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the pyridine and pyrimidine rings facilitate interactions with biological macromolecules. This compound can modulate pathways involved in cell growth, differentiation, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpyrimidine: : Lacks the trifluoromethyl group, resulting in different chemical properties.
6-(Trifluoromethyl)pyridine: : Does not contain the piperidine and pyrimidine rings, altering its biological activity.
N-Methylpiperidine: : Lacks the aromatic rings, thus having different reactivity and applications.
Uniqueness
The combination of the trifluoromethyl group with pyridine and pyrimidine rings in 4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine provides a unique set of chemical and biological properties. Its structural complexity allows for diverse applications that similar compounds may not offer.
Exploring this compound uncovers a vast array of potential applications and research avenues, showcasing the importance of synthetic chemistry in developing new materials and medicines. Got more questions or want to dive into another topic? I'm game.
Propiedades
IUPAC Name |
4-methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-9-15(22-11-21-12)24-7-5-13(6-8-24)10-25-16-4-2-3-14(23-16)17(18,19)20/h2-4,9,11,13H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKOURXSUDKAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2940914.png)

![N-[2-(2-Chloropropanoylamino)ethyl]-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide](/img/structure/B2940917.png)
![N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2940919.png)
![ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2940922.png)
![3-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-methylpyridazine](/img/structure/B2940924.png)
![3,4-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2940925.png)

![5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2940928.png)
![{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol](/img/structure/B2940929.png)


![(2E)-2-(4-chlorophenyl)-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2940933.png)
![2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2940934.png)
